

A Technical Guide to Post-Translational Modifications of the Histone H2B N-terminus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Histone H2b(29-35)*

Cat. No.: *B15599608*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone proteins are the fundamental building blocks of chromatin, the condensed form of DNA within the eukaryotic nucleus. The N-terminal tails of these proteins are subject to a wide array of post-translational modifications (PTMs), which play a critical role in regulating chromatin structure and function. While much attention has been focused on the modifications of histones H3 and H4, the N-terminus of histone H2B is emerging as a crucial hub for epigenetic signaling. These modifications, including acetylation, phosphorylation, methylation, and ubiquitination, act as a dynamic "histone code" that influences essential cellular processes such as transcription, DNA repair, and apoptosis. Understanding the intricacies of H2B N-terminal PTMs is paramount for deciphering the complexities of gene regulation and for the development of novel therapeutic strategies targeting epigenetic dysregulation in disease.

This technical guide provides a comprehensive overview of the major PTMs occurring on the N-terminal tail of histone H2B. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to serve as an in-depth resource for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of H2B N-terminal PTMs

Mass spectrometry-based proteomics has been instrumental in identifying and quantifying the diverse PTMs on the H2B N-terminus. The following tables summarize the known modification sites and their relative abundance or stoichiometry, providing a quantitative landscape of these crucial epigenetic marks.

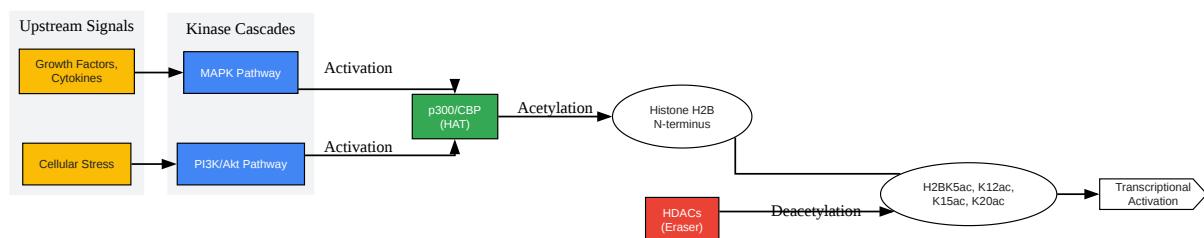
Modification Site	Modification Type	Relative Abundance (%)	Species	Reference
K5	Acetylation	Varies by cell type and condition	Human	[1]
K12	Acetylation	Varies by cell type and condition	Human	[1]
K15	Acetylation	Varies by cell type and condition	Human	[1]
K20	Acetylation	Varies by cell type and condition	Human	[1] [2]

Table 1: Acetylation of the Histone H2B N-terminus. The relative abundance of acetylation at these sites is dynamic and can be influenced by cellular state and external stimuli. H2BK20ac, in particular, has been identified as a distinctive signature of cell-state-specific enhancers and promoters.[\[3\]](#)

Modification Site	Modification Type	Stoichiometry (%)	Cellular Context	Species	Reference
S14	Phosphorylation	Increases significantly during apoptosis	Apoptosis	Human, Mouse	[4]
S6	Phosphorylation	Transiently peaks at centromeres during mitosis	Mitosis	Vertebrates	[5]

Table 2: Phosphorylation of the Histone H2B N-terminus. The stoichiometry of phosphorylation events is often tightly regulated and linked to specific cellular processes. H2BS14ph is a well-established marker of apoptosis.[4]

Modification Site	Modification Type	Relative Abundance (%)	Species	Reference
Pro1	Mono-/Di-methylation	Abundant in adult flies, low in embryos	Drosophila melanogaster	[6]
K37	Di-methylation	>25.7% in yeast protein isoforms	Saccharomyces cerevisiae	[7]

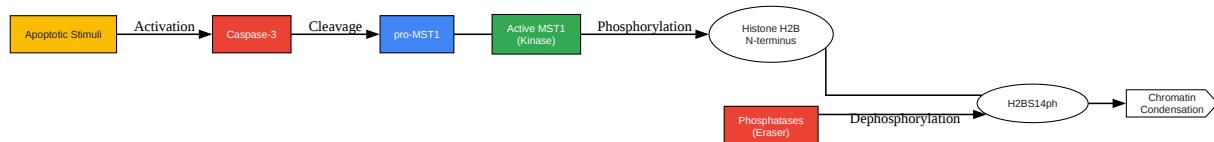

Table 3: Methylation of the Histone H2B N-terminus. Methylation of the H2B N-terminus is less extensively characterized than acetylation and phosphorylation, but emerging evidence points to its role in development and transcriptional repression.

Signaling Pathways

The deposition and removal of H2B N-terminal PTMs are orchestrated by specific enzymes, often referred to as "writers" and "erasers," which are in turn regulated by upstream signaling pathways.

Acetylation Signaling Pathway

Histone acetyltransferases (HATs), such as p300/CBP, are the primary "writers" of H2B N-terminal acetylation.^{[8][9]} Their activity is regulated by various signaling pathways that converge on these coactivators.



[Click to download full resolution via product page](#)

H2B N-terminal acetylation signaling pathway.

Phosphorylation Signaling Pathway

H2B N-terminal phosphorylation is often triggered by specific cellular events like apoptosis or mitosis. For instance, during apoptosis, caspase-3 cleaves and activates Mammalian Sterile 20-like kinase 1 (MST1), which then phosphorylates H2B at serine 14.^[4]

[Click to download full resolution via product page](#)

H2BS14 phosphorylation pathway in apoptosis.

Experimental Protocols

Histone Acid Extraction for Mass Spectrometry

This protocol outlines the acid extraction of histones from cultured cells, a necessary first step for subsequent mass spectrometry analysis.

Materials:

- Phosphate-buffered saline (PBS)
- Nuclear Isolation Buffer (NIB): 15 mM Tris-HCl pH 7.5, 60 mM KCl, 15 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 250 mM sucrose, with freshly added protease inhibitors (e.g., PMSF, aprotinin, leupeptin) and 0.2% NP-40 alternative.
- 0.2 M Sulfuric Acid (H₂SO₄)
- Trichloroacetic acid (TCA)
- Acetone with 0.1% HCl
- Acetone
- Ultrapure water

Procedure:

- Cell Harvest: Harvest cultured cells and wash twice with ice-cold PBS.
- Nuclear Isolation: Resuspend the cell pellet in NIB and incubate on ice for 10 minutes to lyse the cell membrane.
- Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.
- Wash the nuclear pellet twice with NIB without NP-40 to remove residual detergent.

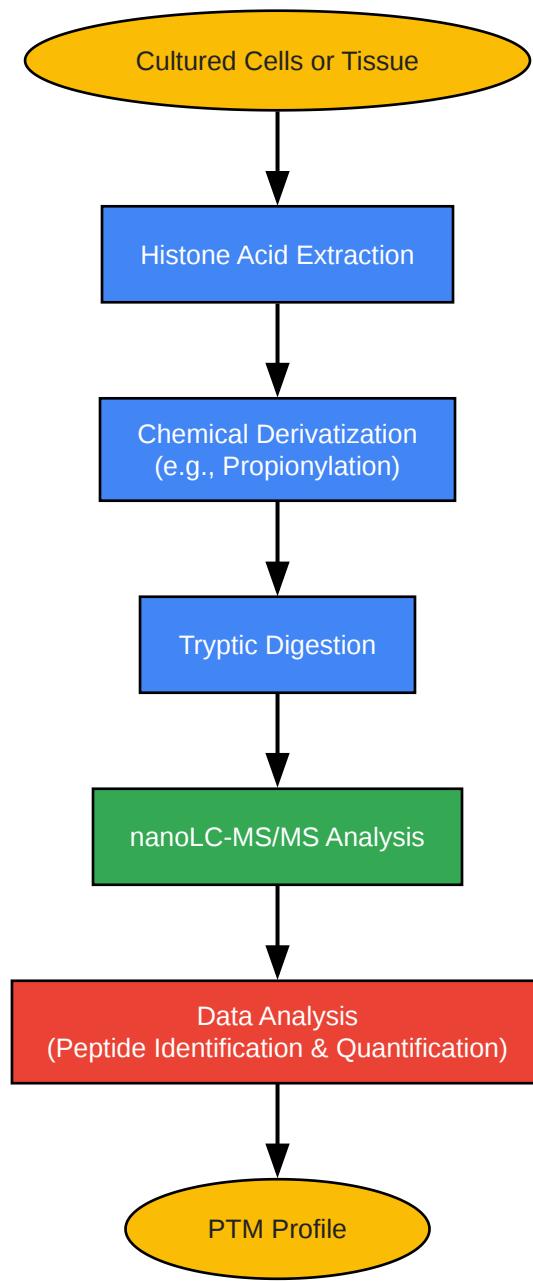
- Acid Extraction: Resuspend the nuclear pellet in 0.2 M H₂SO₄ and incubate with gentle rotation for 4 hours or overnight at 4°C.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the nuclear debris.
- TCA Precipitation: Transfer the supernatant containing the acid-soluble histones to a new tube and add TCA to a final concentration of 25%. Incubate on ice for 1-2 hours.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
- Washes: Wash the histone pellet once with ice-cold acetone containing 0.1% HCl, followed by two washes with ice-cold acetone. Air-dry the pellet.
- Resuspension: Resuspend the histone pellet in ultrapure water. Determine the protein concentration using a BCA assay.

In Vitro Histone Acetylation Assay using p300/CBP

This assay measures the activity of the histone acetyltransferases p300 or CBP on a histone H2B substrate.[\[10\]](#)

Materials:

- Recombinant active p300 or CBP
- Recombinant Histone H2B
- HAT Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT
- Acetyl-CoA
- SDS-PAGE loading buffer
- Antibody specific for the acetylated H2B site of interest (e.g., anti-H2BK20ac)
- Secondary antibody conjugated to HRP
- Chemiluminescence detection reagents

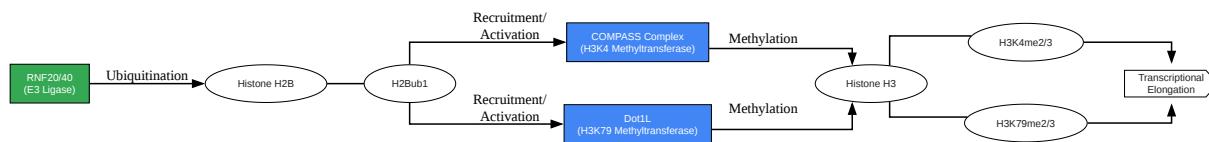

Procedure:

- Set up the reaction mixture in a microcentrifuge tube:
 - HAT Assay Buffer
 - Recombinant Histone H2B (1-2 µg)
 - Recombinant p300/CBP (50-100 ng)
- Initiate the reaction by adding Acetyl-CoA to a final concentration of 50 µM.
- Incubate the reaction at 30°C for 30-60 minutes.
- Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
- Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Perform a western blot using the primary antibody against the specific H2B acetylation mark, followed by the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescence imager.

Mandatory Visualizations

Experimental Workflow for Histone PTM Analysis

The following diagram illustrates a typical bottom-up mass spectrometry workflow for the identification and quantification of histone PTMs.[\[11\]](#)[\[12\]](#)[\[13\]](#)



[Click to download full resolution via product page](#)

Workflow for histone PTM analysis by mass spectrometry.

Logical Relationship: Crosstalk between H2B Ubiquitination and H3 Methylation

A well-established example of histone crosstalk involves the monoubiquitination of H2B (H2Bub1), which is a prerequisite for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3) and lysine 79 (H3K79me2/3).

[Click to download full resolution via product page](#)

Crosstalk between H2B ubiquitination and H3 methylation.

Conclusion

The N-terminus of histone H2B is a critical platform for a diverse array of post-translational modifications that have profound effects on chromatin biology and gene expression. This guide has provided a detailed overview of the key PTMs, their quantitative landscape, the signaling pathways that govern them, and the experimental methodologies used to study them. As our understanding of the "histone code" continues to expand, a deeper appreciation for the role of H2B N-terminal modifications will undoubtedly uncover new avenues for therapeutic intervention in a wide range of diseases, from cancer to neurodegenerative disorders. The information and protocols presented here serve as a valuable resource for researchers dedicated to unraveling the complexities of epigenetic regulation and harnessing this knowledge for the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multi-faceted quantitative proteomics analysis of histone H2B isoforms and their modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]

- 3. Comprehensive benchmarking reveals H2BK20 acetylation as a distinctive signature of cell-state-specific enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A basic domain in the histone H2B N-terminal tail is important for nucleosome assembly by FACT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Developmental regulation of N-terminal H2B methylation in *Drosophila melanogaster* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Lysine 37 of Histone H2B as a Novel Site of Methylation | PLOS One [journals.plos.org]
- 8. Research progress on PRMTs involved in epigenetic modification and tumour signalling pathway regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]
- To cite this document: BenchChem. [A Technical Guide to Post-Translational Modifications of the Histone H2B N-terminus]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15599608#post-translational-modifications-of-histone-h2b-n-terminus>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com